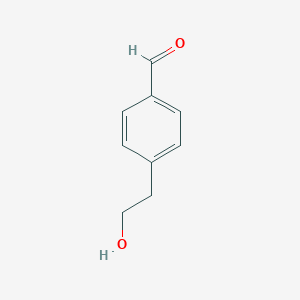

4-(2-Hydroxyethyl)benzaldehyde

Übersicht

Beschreibung

4-(2-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, where a hydroxyethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Vorbereitungsmethoden

4-(2-Hydroxyethyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the hydroformylation of p-hydroxybenzoic acid. In this process, p-hydroxybenzoic acid reacts with a suitable hydroformylating agent, such as acetic acid, under specific reaction conditions . Another method involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine in the presence of a catalyst . These methods are characterized by moderate reaction conditions and high yields, making them suitable for industrial production.

Analyse Chemischer Reaktionen

4-(2-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-Hydroxyethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.

Industry: It is employed in the production of polymers and other materials

Wirkmechanismus

The mechanism of action of 4-(2-Hydroxyethyl)benzaldehyde involves its interaction with cellular macromolecules. It can form covalent bonds with proteins and nucleic acids, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-(2-Hydroxyethyl)benzaldehyde can be compared with other similar compounds, such as:

4-(2-Hydroxyethoxy)benzaldehyde: This compound has an additional ether linkage, which can affect its reactivity and applications.

4-(2-Fluorophenoxy)benzaldehyde: The presence of a fluorine atom can significantly alter its chemical properties and biological activity.

4-(2-Phenylethoxy)benzaldehyde: The phenylethoxy group introduces additional steric and electronic effects. These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields.

Biologische Aktivität

4-(2-Hydroxyethyl)benzaldehyde, a compound with the molecular formula CHO, is recognized for its potential biological activities, particularly in pharmacology and therapeutic applications. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde group substituted with a hydroxyethyl group at the para position. This structural configuration contributes to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in various in vitro studies.

- Mechanism of Action : The antioxidant activity is primarily attributed to the hydroxyethyl group, which enhances the electron-donating ability of the compound, facilitating the neutralization of reactive oxygen species (ROS) .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has shown promise as an anti-inflammatory agent. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

- Research Findings : Studies have indicated that this compound can inhibit inflammatory mediators such as cytokines and prostaglandins. For instance, it has been observed to downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in the inflammatory response .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural similarity to other phenolic compounds known for their antimicrobial activity raises interest in its potential applications in treating infections.

- Case Study : A study evaluating various benzaldehyde derivatives found that compounds with hydroxyethyl substitutions exhibited enhanced activity against specific bacterial strains, indicating a potential therapeutic role .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key findings related to several related compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Significant | Moderate | Potential |

| 4-(2-Hydroxyethyl)phenol | Strong | High | Moderate |

| 3-Hydroxypropylphenol | Moderate | Low | High |

| 2-(Hydroxyethyl)-4-methylphenol | Strong | Moderate | Low |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Hydroxylation : Hydroxylation of benzaldehyde using ethylene glycol under acidic conditions.

- Reduction Reactions : Utilizing reducing agents such as sodium borohydride to modify related aldehydes into the desired product.

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing and application .

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVVFWYCFVNBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593649 | |

| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163164-47-4 | |

| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163164-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper primarily focuses on anticyanobacterial compounds. What is the significance of isolating 4-(2-Hydroxyethyl)benzaldehyde alongside the other phenolic compounds?

A: While the paper highlights the strong anticyanobacterial activity of 8,9,10-trihydroxythymol [], the isolation of this compound contributes to a broader understanding of the chemical constituents present in Eupatorium fortunei. Identifying all compounds within a plant, even those without potent activity in a specific assay, is crucial for several reasons:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.